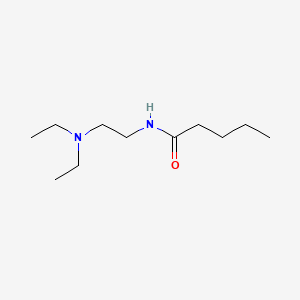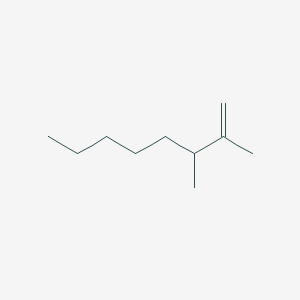
7-Methyloxepan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyloxepan-2-ol is an organic compound with the molecular formula C7H14O2 It is a member of the oxepane family, which consists of seven-membered ring ethers
Métodos De Preparación
Synthetic Routes and Reaction Conditions
7-Methyloxepan-2-ol can be synthesized through several methods. One common approach involves the reduction of 7-methyl-2-oxepanone using reducing agents such as diisobutylaluminum hydride in methylene chloride at low temperatures . Another method includes the use of Grignard reagents to react with appropriate precursors to form the desired alcohol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the compound efficiently.
Análisis De Reacciones Químicas
Types of Reactions
7-Methyloxepan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: 7-Methyl-2-oxepanone and other ketones.
Reduction: Various alcohols and hydrocarbons.
Substitution: Halogenated compounds and other derivatives.
Aplicaciones Científicas De Investigación
7-Methyloxepan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 7-Methyloxepan-2-ol involves its interaction with specific molecular targets and pathways. It can act as a substrate for various enzymes, leading to the formation of different metabolites. The compound’s effects are mediated through its ability to undergo oxidation, reduction, and substitution reactions, which can alter its chemical structure and biological activity .
Comparación Con Compuestos Similares
Similar Compounds
7-Hydroxy-4-isopropenyl-7-methyloxepan-2-one: A terpene lactone with similar structural features.
4-Isopropenyl-7-methyloxepan-2-one: Another related compound with an isoprenyl group at position 4.
Uniqueness
7-Methyloxepan-2-ol is unique due to its specific substitution pattern and the presence of a hydroxyl group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions makes it a versatile compound in synthetic chemistry and industrial applications.
Propiedades
Número CAS |
111710-97-5 |
|---|---|
Fórmula molecular |
C7H14O2 |
Peso molecular |
130.18 g/mol |
Nombre IUPAC |
7-methyloxepan-2-ol |
InChI |
InChI=1S/C7H14O2/c1-6-4-2-3-5-7(8)9-6/h6-8H,2-5H2,1H3 |
Clave InChI |
XQWUVURKGQJCFF-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCCC(O1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


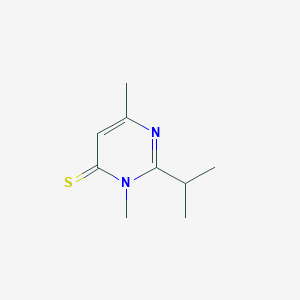
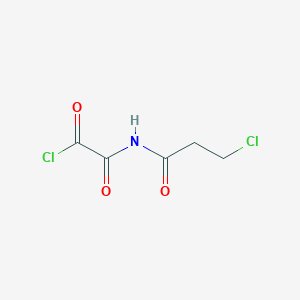



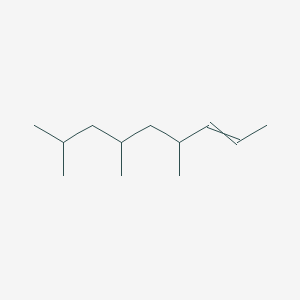
![tert-butyl-[(1S,3Z)-3-[(2E)-2-[1-[(E,2R,5S)-6-(methoxymethoxy)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-dimethylsilane](/img/structure/B14327727.png)
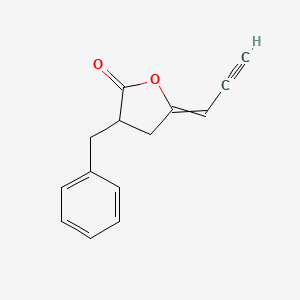
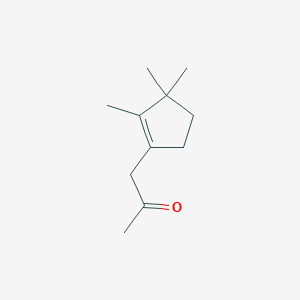
![Methyl [2-(2-oxoethyl)-1,3-dioxolan-2-yl]acetate](/img/structure/B14327764.png)
